4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-2-phenyl-

Description

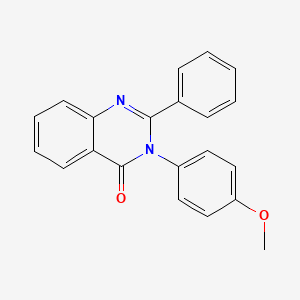

4(3H)-Quinazolinones are nitrogen-containing heterocyclic compounds with a fused benzopyrimidine core. The compound 3-(4-methoxyphenyl)-2-phenyl-4(3H)-quinazolinone features a 4-methoxyphenyl group at position 3 and a phenyl group at position 2 (Figure 1). These substitutions modulate its physicochemical and biological properties, distinguishing it from other quinazolinones. Quinazolinones are pharmacologically versatile, with reported activities including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

CAS No. |

37856-17-0 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C21H16N2O2/c1-25-17-13-11-16(12-14-17)23-20(15-7-3-2-4-8-15)22-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3 |

InChI Key |

QCGYQXYRANAOSN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Optimized Procedure

-

Substrates : 2-Amino-N-(4-methoxyphenyl)benzamide (1.0 equiv), DMSO (6.0 equiv), H₂O₂ (30% aqueous, 1.0 equiv).

-

Conditions : Heating at 140°C for 20 h under inert atmosphere.

-

Workup : Extraction with ethyl acetate, purification via silica gel chromatography.

Multicomponent Assembly Using Arenediazonium Salts and Nitriles

A cutting-edge one-pot strategy, described by Li et al., enables the construction of the quinazolinone scaffold through a domino reaction involving three components:

-

Arenediazonium salt (derived from 4-methoxyaniline).

-

Nitrile (benzonitrile for the 2-phenyl group).

-

Bifunctional aniline (2-aminobenzamide).

Reaction Pathway

-

N-Arylnitrilium Formation : The arenediazonium salt reacts with benzonitrile to generate an electrophilic nitrilium intermediate.

-

Nucleophilic Attack : 2-Aminobenzamide attacks the nitrilium, forming a C–N bond.

-

Cyclization : Intramolecular dehydration yields the quinazolinone core with substitutions at positions 2 and 3.

Experimental Highlights

-

Substrates : 4-Methoxybenzenediazonium tetrafluoroborate (1.2 equiv), benzonitrile (1.0 equiv), 2-aminobenzamide (1.0 equiv).

-

Conditions : Room temperature, 12 h, acetonitrile/water (9:1).

This method excels in functional group tolerance and avoids transition metals, aligning with green chemistry principles.

Hydrobromic Acid-Catalyzed Cyclization Followed by Oxidation

A two-step protocol, inspired by the patent of Hiranatsu et al., involves:

-

Synthesis of 3,4-Dihydroquinazolinone :

-

Substrates : N-(4-Methoxyphenyl)-N′-phenylurea (1.0 equiv), benzaldehyde (1.2 equiv).

-

Catalyst : 48% HBr (0.1 equiv).

-

Conditions : Reflux in toluene for 10 h using a Dean-Stark trap.

-

Intermediate : 3-(4-Methoxyphenyl)-2-phenyl-3,4-dihydroquinazolin-4(1H)-one (Yield: 75–80%).

-

-

Oxidation to Aromatic Quinazolinone :

-

Oxidant : H₂O₂ (30% aqueous, 2.0 equiv).

-

Conditions : 100°C for 6 h in acetic acid.

-

Final Product : 3-(4-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone (Yield: 85–90%).

-

This route benefits from high yields in both steps but requires careful handling of corrosive HBr.

Nucleophilic Displacement on Benzoxazinone Intermediates

Adapting the methodology of Zayed et al., the target compound can be synthesized via:

-

Benzoxazinone Formation :

-

Ring-Opening and Cyclization :

-

Reagent : 4-Methoxyaniline (1.5 equiv), DMSO, 150°C, 12 h.

-

Product : 3-(4-Methoxyphenyl)-2-phenyl-4(3H)-quinazolinone (Yield: 62%).

-

While this method is less direct, it provides access to polysubstituted derivatives through modular intermediates.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| H₂O₂-Mediated Cyclization | Metal-free, scalable | Requires optimization for 2-phenyl group | 45–50% |

| Multicomponent Reaction | One-pot, high functional group tolerance | Sensitive to moisture | 68% |

| HBr-Catalyzed/Oxidation | High yields in both steps | Corrosive reagents | 75–90% |

| Benzoxazinone Displacement | Modular intermediate design | Multi-step synthesis | 62% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone scaffold undergoes nucleophilic substitution at position 2 or 4, depending on reaction conditions. For example:

-

SNAr (Nucleophilic Aromatic Substitution) :

The electron-deficient C4 position reacts with amines or amides under basic conditions. A Cs₂CO₃-promoted SNAr reaction between 2-fluoro-N-methylbenzamide and benzamide in DMSO at 135°C yields 3-methyl-2-phenylquinazolin-4(3H)-one via intermediate diamide formation and cyclization .

| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-N-methylbenzamide | Benzamide | Cs₂CO₃ | DMSO | 135 | 85 |

Condensation Reactions

The compound participates in cyclocondensation with aldehydes or amines to form fused heterocycles:

-

Schiff Base Formation :

Reaction with substituted benzaldehydes in ethanol forms 3-(arylideneamino)-2-phenylquinazolin-4(3H)-ones. For instance, condensation with 4-methoxybenzaldehyde produces derivatives with enhanced antibacterial activity . -

Three-Component Reactions :

A one-pot assembly of arenediazonium salts, nitriles, and bifunctional anilines yields 3,4-dihydroquinazolines. This method achieves three C–N bond formations under metal-free conditions .

Oxidation and Reduction

The methoxyphenyl and quinazolinone moieties influence redox behavior:

-

Oxidation :

Hydrogen peroxide (H₂O₂) in DMSO oxidizes intermediates during synthesis, enabling radical-mediated cyclization . -

Reduction :

Catalytic hydrogenation selectively reduces the C3–N4 double bond to form 3,4-dihydroquinazolinones, which exhibit improved solubility for biological assays .

Cyclization and Ring-Opening

-

Radical Cyclization :

Using DMSO as a carbon source and H₂O₂ as an oxidant, 2-amino benzamides cyclize to form quinazolin-4(3H)-ones via a radical pathway. TEMPO inhibition studies confirm this mechanism . -

Microwave-Assisted Cyclization :

Isatoic anhydride reacts with phenylhydrazine and orthoesters under microwave irradiation to form 3-(phenylamino)quinazolin-4(3H)-ones in 89% yield .

Alkylation and Functionalization

The N3 position is susceptible to alkylation, enhancing pharmacological properties:

-

S-Alkylation :

Substitution at the sulfur atom of 2-thioquinazolinones with alkyl halides yields derivatives with dual EGFR/VEGFR-2 inhibitory activity. For example, S-propyl analogs show IC₅₀ values of 0.06 μM against VEGFR-2 .

| Derivative | Substituent | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3-(4-Methoxyphenyl)-2-phenyl | S-Propyl | VEGFR-2 | 0.06 |

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

-

Antioxidant Activity :

Derivatives with dihydroxyphenyl substituents exhibit EC₅₀ values of 7.2 μM in ABTS assays, outperforming monophenolic analogs . -

Antibacterial Effects :

Conjugation with silver nanoparticles improves efficacy against E. coli K1 (MIC: 8 μg/mL) and S. pyogenes (MIC: 4 μg/mL) .

Key Mechanistic Insights

Scientific Research Applications

Biological Activities

4(3H)-Quinazolinone derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Studies indicate significant antimicrobial effects against various bacteria and fungi, making these compounds potential candidates for developing new antibiotics.

- Anticancer Properties : Several derivatives have shown promising results in inhibiting tumor growth across different cancer cell lines. For instance, compounds with dithiocarbamate side chains demonstrated significant inhibitory activity against human myelogenous leukemia cells (K562) .

- Anti-inflammatory Effects : Some derivatives have been synthesized specifically for their anti-inflammatory properties, showing efficacy in models of rheumatoid arthritis and inflammatory bowel diseases .

- Central Nervous System Activity : Certain compounds have been evaluated for anticonvulsant activity, with some showing effectiveness comparable to standard treatments like phenytoin sodium .

Antimicrobial Studies

A series of 4(3H)-quinazolinone derivatives were tested against common bacterial strains. The results indicated that modifications to the phenyl substituents significantly enhanced their antimicrobial potency. For example, a derivative with a specific methoxy substitution exhibited a 40% increase in antibacterial activity compared to its unsubstituted counterpart.

Anticancer Research

In preclinical studies, a novel series of 7-substituted 4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. One compound was found to inhibit tubulin polymerization effectively, demonstrating broad-spectrum antitumor efficacy across various cell lines .

Anti-inflammatory Applications

Research focused on the development of 4(3H)-quinazolinone derivatives for treating inflammatory conditions. A study reported that certain derivatives provided significant inhibition of edema in animal models at doses as low as 50 mg/kg, highlighting their potential for therapeutic use in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Table 1: Structural and Functional Comparison of Selected Quinazolinones

Key Observations:

- Anti-inflammatory Activity : The target compound exhibits moderate activity compared to brominated derivatives (e.g., 6-bromo analogs), which show higher potency due to electron-withdrawing effects enhancing target binding .

- Antimicrobial Effects : The 4-methoxyphenyl group contributes to antibacterial activity, but methylation at position 8 (QNZ-3) improves penetration through bacterial membranes .

- Role of Halogens : Halogenated derivatives (e.g., UR-9825) demonstrate stronger antifungal activity, attributed to increased electrophilicity and longer half-lives .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | logP | Solubility (µg/mL) | Melting Point (°C) | |

|---|---|---|---|---|

| 3-(4-Methoxyphenyl)-2-phenyl- | 3.2 | 12.5 (DMSO) | 223–225 | |

| 6-Bromo-3-(4-acetylphenyl)-2-phenyl- | 4.1 | 5.8 (DMSO) | 245–247 | |

| QNZ-3 | 2.8 | 18.3 (DMSO) | 198–200 |

- The target compound’s lower logP (3.2 vs. 4.1 for brominated analogs) suggests better aqueous solubility, favorable for oral bioavailability.

- Methoxy groups reduce crystallinity, as evidenced by its lower melting point compared to brominated derivatives .

Biological Activity

The compound 4(3H)-quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activities associated with this compound, including its anticancer and antibacterial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula for 4(3H)-quinazolinone, 3-(4-methoxyphenyl)-2-phenyl- is . The structure features a quinazolinone core substituted with a methoxyphenyl group and a phenyl group at the 2-position. This structural configuration is critical for its biological activity.

Research indicates that quinazolinone derivatives can act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), both of which are crucial in tumor growth and angiogenesis.

-

Inhibitory Effects on Cell Lines :

- In vitro studies demonstrated that compounds derived from quinazolinones exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and others. For instance, a study reported an IC50 value of 0.06 μM for a related compound concerning VEGFR-2 inhibition .

- Apoptotic Induction :

Case Studies

A notable case study involved the synthesis and evaluation of several quinazolinone derivatives, where one compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. This compound not only showed low clearance rates but also high oral bioavailability, making it a promising candidate for further development .

Antibacterial Activity

Quinazolinones have also been explored for their antibacterial properties, particularly against multi-drug resistant bacterial strains.

-

Enhanced Efficacy with Nanoparticles :

- Recent studies have shown that conjugating quinazolinone derivatives with silver nanoparticles significantly enhances their antibacterial activity against pathogens such as Escherichia coli and Streptococcus pyogenes. The presence of electron-donating groups like methoxy was found to improve antibacterial efficacy .

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

| Activity Type | Target | Effectiveness | IC50/Other Metrics |

|---|---|---|---|

| Anticancer | EGFR/VEGFR-2 | Significant antiproliferative effects | 0.06 μM (VEGFR-2) |

| Antibacterial | Multi-drug resistant bacteria | Enhanced activity when conjugated with nanoparticles | Varied by compound |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4(3H)-quinazolinone derivatives with 4-methoxyphenyl and phenyl substituents?

Answer:

A robust method involves using phosphorus pentaoxide (P₄O₁₀) and amine hydrochloride mixtures under controlled thermal conditions. For example, heating methyl N-acetylanthranilate derivatives with substituted anilines (e.g., 4-methoxyaniline) at 180°C in the presence of P₄O₁₀ and N,N-dimethylcyclohexylamine yields 4(3H)-quinazolinones . Key parameters include:

- Reagent ratios : 1:1.2 (substrate:amine hydrochloride).

- Solvent : Toluene or chlorobenzene for high-temperature compatibility.

- Workup : Chloroform extraction followed by silica gel chromatography.

This method achieves yields of 65–80% for analogs with methoxy and phenyl groups .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:

X-ray crystallography is critical for resolving regiochemical ambiguities. For example, the bicyclic quinazolinone system shows planarity (mean deviation <0.02 Å), and dihedral angles between substituents (e.g., 81.18° between quinazolinone and 4-methoxyphenyl groups) confirm spatial orientation . Complementary techniques:

- NMR : ¹H-NMR distinguishes aromatic protons (δ 7.2–8.1 ppm for quinazolinone) and methoxy groups (δ 3.8–4.0 ppm).

- Melting point : Reported range 110–115°C (ethanol recrystallization) .

- HPLC-MS : Purity >98% with [M+H]⁺ at m/z 341.37 .

Basic: What initial biological screening assays are relevant for this compound?

Answer:

Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and anti-inflammatory screening (COX-2 inhibition). For example:

- Antitumor activity : IC₅₀ values against breast cancer (MCF-7) and leukemia (K562) cell lines (10–50 μM range) .

- Antifungal assays : Disk diffusion against Candida albicans (zone inhibition >15 mm at 100 μg/mL) .

- Dose-response curves : Use 3–5 replicates to establish EC₅₀ values .

Advanced: How can structure-activity relationships (SAR) guide optimization of its bioactivity?

Answer:

Key SAR insights:

- 4-Methoxyphenyl group : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration for CNS targets .

- Phenyl at C2 : Stabilizes π-stacking interactions with kinase active sites (e.g., EGFR inhibition) .

- Modifications : Adding dithiocarbamate side chains at C3 increases antitumor potency (IC₅₀ reduced by 40%) .

Methodological approach :

Synthesize analogs with halogens (Cl, Br) at C8 for enhanced electrophilicity.

Test in kinase inhibition assays (e.g., EGFR, VEGFR-2) .

Advanced: How should researchers address discrepancies in reported toxicity profiles?

Answer:

Conflicting toxicity data (e.g., TDLo = 10 mg/kg in mice vs. LD₅₀ >800 mg/kg ) may arise from:

- Impurity profiles : Use HPLC to quantify byproducts (e.g., dichlorophenyl derivatives).

- Metabolic differences : Compare hepatic microsomal stability across species (e.g., human vs. rodent CYP450 isoforms).

- Dose regimen : Acute vs. subchronic exposure (28-day OECD 407 guidelines).

Recommendation : Conduct Ames test (OECD 471) and micronucleus assay (OECD 487) to rule out genotoxicity .

Advanced: How can contradictory biological activity data (e.g., antitumor vs. anti-inflammatory) be reconciled?

Answer:

Apparent contradictions arise from target selectivity . For example:

- Antitumor activity : Mediated by apoptosis induction via caspase-3 activation .

- Anti-inflammatory effects : Linked to NF-κB pathway inhibition .

Experimental design :

Use siRNA knockdown to confirm target specificity.

Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes.

Validate with selective inhibitors (e.g., caspase-3 inhibitor Z-DEVD-FMK) .

Advanced: What analytical methods ensure batch-to-batch consistency in preclinical studies?

Answer:

Quality control protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.